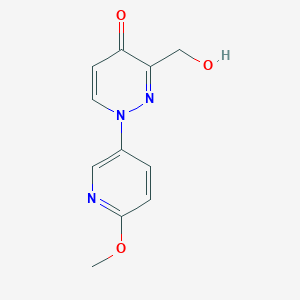
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyridazinone and pyridine rings in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: The synthesis may begin with commercially available 6-methoxypyridine-3-carboxaldehyde.
Step 1: The aldehyde group can be converted to a hydroxymethyl group through a reduction reaction using a reducing agent such as sodium borohydride (NaBH4).
Step 2: The hydroxymethyl intermediate can then undergo a cyclization reaction with hydrazine hydrate to form the pyridazinone ring.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Using catalysts to increase reaction rates.
Solvents: Selecting appropriate solvents to enhance solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation: Conversion to carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the pyridazinone and pyridine rings suggests that it could inhibit certain enzymes or bind to specific receptors, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-1-phenylpyridazin-4-one: Similar structure but with a phenyl group instead of a methoxypyridinyl group.
1-(6-Methoxypyridin-3-yl)pyridazin-4-one: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)-1-(4-methoxyphenyl)pyridazin-4-one: Contains a methoxyphenyl group instead of a methoxypyridinyl group.
Uniqueness
3-(Hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one is unique due to the combination of the hydroxymethyl group and the methoxypyridinyl group, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-(6-methoxypyridin-3-yl)pyridazin-4-one |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-3-2-8(6-12-11)14-5-4-10(16)9(7-15)13-14/h2-6,15H,7H2,1H3 |
InChI Key |
WVHANFAOEGOPCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C=CC(=O)C(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















